molecular formula C20H19N3O2 B11116744 N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11116744
M. Wt: 333.4 g/mol
InChI Key: BNWKLRXSIRKEBM-WSDLNYQXSA-N
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Description

N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydrazide group, a naphthalene ring, and a hydroxy-methylphenyl moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 2-(naphthalen-1-yl)aminoacetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can inhibit enzyme activity or disrupt biological pathways. Additionally, its aromatic structure allows it to intercalate with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
  • **N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
  • N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-C]pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes and its potential as a multifunctional agent in various applications set it apart from similar compounds .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C20H19N3O2/c1-14-9-10-19(24)16(11-14)12-22-23-20(25)13-21-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,21,24H,13H2,1H3,(H,23,25)/b22-12+

InChI Key

BNWKLRXSIRKEBM-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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